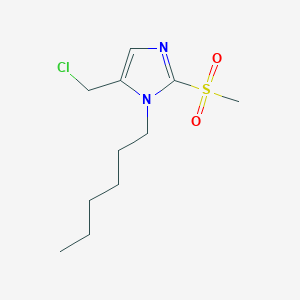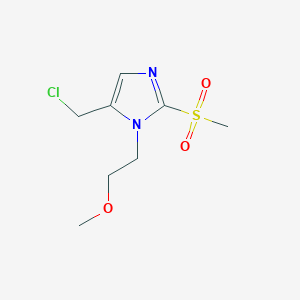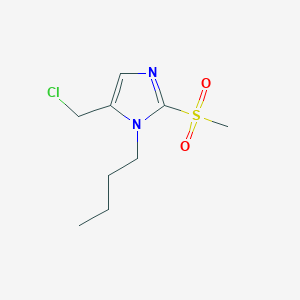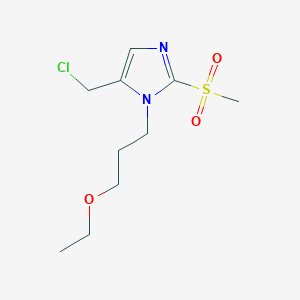
5-(Chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazole (CMPI) is a synthetic compound with a wide range of applications in scientific research. CMPI is a versatile compound that can be used to modify proteins and other molecules, and has been used in a variety of biochemical and physiological studies.
科学研究应用
5-(Chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazole has a wide range of applications in scientific research. It has been used in a variety of biochemical and physiological studies, such as protein modification, enzyme inhibition, and drug delivery. This compound has also been used to study the structure and function of proteins, as well as to modify the activity of enzymes. Additionally, this compound has been used in the study of cell signaling pathways, and has been used to study the effects of drugs on cells.
作用机制
5-(Chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazole acts as a reversible inhibitor of serine proteases, which are enzymes that catalyze the hydrolysis of peptide bonds in proteins. This compound binds to the active site of the protease, preventing the enzyme from catalyzing the hydrolysis of peptide bonds. This compound also binds to the active site of other enzymes, such as kinases and phosphatases, and can be used to inhibit their activity.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of various drugs and compounds. This compound has been used to study the effects of drugs on cell signaling pathways, and has been used to study the effects of drugs on the expression of genes. This compound has also been used to study the biochemical and physiological effects of various compounds on cells, such as the effects of toxins and hormones on cells.
实验室实验的优点和局限性
5-(Chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazole has several advantages for lab experiments. This compound is a relatively inexpensive compound, and is relatively easy to synthesize. This compound is also a relatively stable compound, and can be stored for long periods of time without significant degradation. Additionally, this compound is a relatively small molecule, which makes it useful for studying small molecules and proteins.
However, this compound also has some limitations. This compound is a relatively weak inhibitor of serine proteases, and may not be suitable for studying the effects of more potent inhibitors. Additionally, this compound is not a specific inhibitor, and may bind to other enzymes and proteins, which can lead to unwanted effects.
未来方向
5-(Chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazole has a wide range of potential future applications. This compound could be used to study the effects of drugs on cell signaling pathways, and could be used to study the effects of drugs on gene expression. This compound could also be used to study the effects of compounds on cells, such as the effects of toxins and hormones on cells. Additionally, this compound could be used to study the structure and function of proteins, as well as to modify the activity of enzymes. Finally, this compound could be used to develop new drugs and compounds for therapeutic applications.
合成方法
5-(Chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazole can be synthesized in a two-step process. The first step involves the reaction of 3-methoxypropylchloride with 2-methanesulfonylimidazole in the presence of a base such as sodium carbonate. This reaction yields 5-(chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)imidazole. The second step involves the reaction of the imidazole with sodium hydroxide, which results in the formation of this compound.
属性
IUPAC Name |
5-(chloromethyl)-1-(3-methoxypropyl)-2-methylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3S/c1-15-5-3-4-12-8(6-10)7-11-9(12)16(2,13)14/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVUPUOCWVLFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CN=C1S(=O)(=O)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(11bR)-2,6-Di(3,5-diMePh)-8,9,10,11,12,13,14,15-8hydro-4-OH-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% 99%ee](/img/structure/B6339825.png)
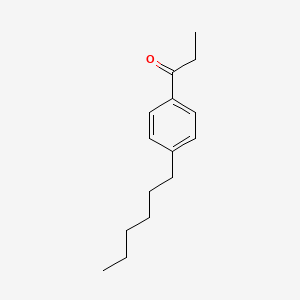
![t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B6339842.png)
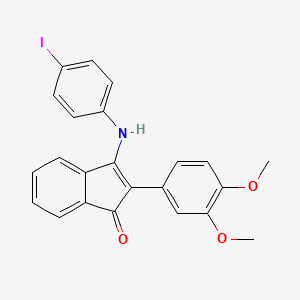


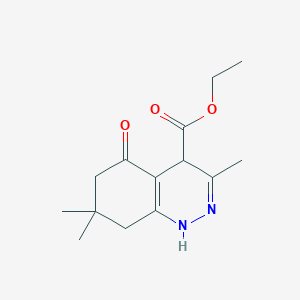
![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine](/img/structure/B6339897.png)
